molecular formula C21H20N4O2S B10870875 (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10870875
M. Wt: 392.5 g/mol
InChI Key: WPZHHRQAYUNJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that features a benzothiazole ring, a pyrazolone core, and a hydroxyphenyl ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazolone intermediates. A common synthetic route includes:

    Formation of Benzothiazole Intermediate: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Synthesis of Pyrazolone Core: The pyrazolone ring is often synthesized by the condensation of an appropriate hydrazine with an α,β-unsaturated ketone.

    Coupling Reactions: The benzothiazole and pyrazolone intermediates are then coupled using a suitable linker, such as an ethylamine derivative, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: It may inhibit specific enzymes, making it a candidate for drug development.

    Fluorescent Probes: The benzothiazole moiety can be used in the design of fluorescent probes for biological imaging.

Medicine

    Therapeutic Agents:

    Drug Delivery: The compound can be modified to improve the delivery of drugs to specific tissues.

Industry

    Dyes and Pigments: The compound’s structure allows for the development of new dyes and pigments with specific properties.

    Sensors: Used in the development of chemical sensors for detecting various analytes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, while the pyrazolone core can inhibit enzyme activity by binding to the active site. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: shares similarities with other benzothiazole and pyrazolone derivatives, such as:

Uniqueness

  • Structural Complexity : The combination of benzothiazole, pyrazolone, and hydroxyphenyl ethylamine moieties in a single molecule is unique.
  • Biological Activity : The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-[2-(4-hydroxyphenyl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H20N4O2S/c1-13(22-12-11-15-7-9-16(26)10-8-15)19-14(2)24-25(20(19)27)21-23-17-5-3-4-6-18(17)28-21/h3-10,24,26H,11-12H2,1-2H3

InChI Key

WPZHHRQAYUNJAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCC4=CC=C(C=C4)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.